molecular formula C14H22O2 B12676671 5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- CAS No. 1614-94-4

5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl-

Cat. No.: B12676671
CAS No.: 1614-94-4
M. Wt: 222.32 g/mol
InChI Key: HZMOLOUVPKADBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- involves multiple steps, including cyclization and hydroxylation reactions. The specific synthetic routes and reaction conditions are detailed in chemical databases and literature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,9-Methanobenzocycloocten-11-one, dodecahydro-4a-hydroxy-10-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context and application. Detailed studies on its mechanism of action are ongoing and are crucial for understanding its full potential .

Properties

CAS No.

1614-94-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-hydroxy-8-methyltricyclo[7.3.1.02,7]tridecan-13-one

InChI

InChI=1S/C14H22O2/c1-9-10-5-4-7-12(13(10)15)14(16)8-3-2-6-11(9)14/h9-12,16H,2-8H2,1H3

InChI Key

HZMOLOUVPKADBE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCC(C2=O)C3(C1CCCC3)O

Origin of Product

United States

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